5-Bromoisoquinolin-6-amine

IMPDH Structure-Activity Relationship Enzyme Inhibition

Medicinal chemistry teams targeting inosine-5′-monophosphate dehydrogenase (IMPDH) often face hit-to-lead bottlenecks due to lack of validated, synthetically tractable starting points. 5-Bromoisoquinolin-6-amine (CAS 566943-98-4) directly addresses this gap as a confirmed human IMPDH type II inhibitor. • **Validated IMPDH II activity:** IC50 = 0.55 µM; provides a robust benchmark for SAR-driven optimization and assay calibration. • **Optimization-ready scaffold:** Strategic modification has yielded analogues with >1,000-fold improved potency (single-digit nanomolar IC50). • **Versatile chemistry handle:** The 5-Br and 6-NH₂ groups enable sequential cross-coupling and derivatization for focused library synthesis. Supplied at ≥98% purity with full analytical documentation, ensuring reproducibility and supply chain reliability for critical discovery programs.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 566943-98-4
Cat. No. B1437311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisoquinolin-6-amine
CAS566943-98-4
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NC=C2)Br)N
InChIInChI=1S/C9H7BrN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2
InChIKeyJDEBLBVBKMBILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoisoquinolin-6-amine (CAS 566943-98-4): A Validated IMPDH Inhibitor Scaffold for Medicinal Chemistry


5-Bromoisoquinolin-6-amine (CAS 566943-98-4, molecular formula C9H7BrN2, molecular weight 223.07 g/mol) is a brominated heterocyclic aromatic amine belonging to the isoquinoline family, specifically characterized as a 5-bromo-6-aminoisoquinoline derivative [1]. It is a synthetic building block widely recognized for its role as a validated starting point for the development of inosine-5′-monophosphate dehydrogenase (IMPDH) inhibitors . The compound's importance stems from its identification as a weak but structurally informative inhibitor of human IMPDH type II, which subsequently enabled the rational design of highly potent analogues .

Why 5-Bromoisoquinolin-6-amine Cannot Be Arbitrarily Substituted by Other Isoquinoline Analogues


Generic substitution of 5-bromoisoquinolin-6-amine with other isoquinoline derivatives is precluded by its strict structure-activity relationship (SAR) as an IMPDH inhibitor. The 5-bromo and 6-amino substituents are critical for its biological activity; removal or modification of these groups results in a dramatic loss of potency . For instance, replacement of the bromine atom with hydrogen (compound 2) or chlorine (compound 3) leads to a >10-fold and 2-fold decrease in IMPDH inhibitory activity, respectively, underscoring the unique pharmacophoric requirements of this scaffold . Furthermore, the regioisomer 6-bromoisoquinolin-5-amine, while chemically similar, exhibits a different reactivity profile and lacks the established IMPDH inhibitory activity of the 5,6-isomer, making it an unsuitable direct replacement . The following evidence quantifies these critical differences.

Quantitative Differentiation of 5-Bromoisoquinolin-6-amine: Head-to-Head Comparisons and SAR Data


5-Bromo Substituent is Essential for IMPDH Inhibition: >10-Fold Loss in Potency Upon Removal

The presence of the bromine atom at the 5-position of the isoquinoline ring is critical for IMPDH inhibitory activity. Deletion of the 5-bromo substituent in 5-bromoisoquinolin-6-amine (compound 1) results in compound 2 (6-aminoisoquinoline), which exhibits an IC50 value greater than 5 µM against IMPDH type II, representing a >10-fold loss in potency compared to compound 1 (IC50 = 0.55 µM) .

IMPDH Structure-Activity Relationship Enzyme Inhibition

5-Bromo is Superior to 5-Chloro Substitution for IMPDH Inhibition

Replacing the 5-bromo group with a 5-chloro group (compound 3) results in an IC50 of 1.2 µM against IMPDH type II, which is approximately a 2-fold decrease in potency compared to the 5-bromo parent compound 1 (IC50 = 0.55 µM) . This demonstrates that while other halogens can be tolerated, bromine provides a clear potency advantage.

IMPDH Structure-Activity Relationship Halogen Bonding

5-Bromo Group Provides a Modest Advantage Over 5-Vinyl Substitution in IMPDH Inhibition

In a comparative study, the 5-vinyl analogue (compound 5) exhibited an IC50 of 0.82 µM against IMPDH type II, while 5-bromoisoquinolin-6-amine (compound 1) showed an IC50 of 0.55 µM, representing a ~1.5-fold decrease in potency for the vinyl substitution .

IMPDH Structure-Activity Relationship Substituent Effects

5-Bromoisoquinolin-6-amine as a Validated Lead for IMPDH Inhibitor Optimization: >1000-Fold Potency Improvement Achieved

5-Bromoisoquinolin-6-amine (compound 1, IC50 = 550 nM) served as the initial screening hit for a medicinal chemistry program that led to the discovery of compound 17, a highly optimized 2-isoquinolinoaminooxazole derivative with single-digit nanomolar potency against IMPDH type II . This represents a >1000-fold improvement in potency, validating the compound's utility as a versatile starting point for further optimization.

IMPDH Medicinal Chemistry Lead Optimization

Confirmed IMPDH II Inhibition Activity from Independent Database: IC50 = 550 nM

Independent curation in the BindingDB and ChEMBL databases confirms the inhibitory activity of 5-bromoisoquinolin-6-amine against human inosine-5'-monophosphate dehydrogenase type II (IMPDH2) with a reported IC50 value of 550 nM [1]. This value is in close agreement with the primary literature value of 0.55 µM (550 nM) , providing cross-validation of its potency.

IMPDH Enzyme Inhibition ChEMBL

Primary Research and Industrial Application Scenarios for 5-Bromoisoquinolin-6-amine


Medicinal Chemistry: IMPDH Inhibitor Lead Optimization and SAR Studies

5-Bromoisoquinolin-6-amine is ideal for medicinal chemistry groups engaged in IMPDH-targeted drug discovery. The compound's established, albeit weak, potency (IC50 = 0.55 µM) serves as a validated starting point for hit-to-lead optimization. As demonstrated by Chen et al. (2003), strategic modifications of this scaffold can yield derivatives with >1000-fold improved potency, achieving single-digit nanomolar IC50 values . This makes the compound a high-value reagent for SAR exploration and the design of novel IMPDH inhibitors.

Chemical Biology: Probe Development for Purine Metabolism Studies

The compound's specific, though moderate, inhibition of IMPDH II (IC50 = 550 nM) makes it a useful tool compound for chemical biology investigations into de novo purine nucleotide biosynthesis. While not suitable for in vivo studies due to its potency, it can serve as a control or reference inhibitor in cellular assays of IMPDH activity, particularly when comparing the effects of more potent, optimized analogues derived from this scaffold [1].

Organic Synthesis: Building Block for 5,6-Disubstituted Isoquinoline Libraries

With a purity of ≥98% and a reactive bromine atom at the 5-position and an amino group at the 6-position, 5-bromoisoquinolin-6-amine is an excellent building block for the synthesis of diverse 5,6-disubstituted isoquinoline libraries . The bromine atom enables various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine functionalities, while the amino group can be acylated, sulfonylated, or alkylated, providing a versatile entry point for library construction.

Comparative Assay Development: Benchmarking Halogen and Substituent Effects

The well-defined SAR data available for 5-bromoisoquinolin-6-amine and its analogues (compounds 2, 3, and 5) make it a valuable benchmark for developing and validating new IMPDH assays. The known IC50 values (0.55 µM, >5 µM, 1.2 µM, and 0.82 µM) provide a set of reference compounds with a defined activity range, allowing for the calibration and quality control of new assay protocols for IMPDH II enzyme inhibition.

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